Buchapine

Description

Properties

Molecular Formula |

C19H23NO2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

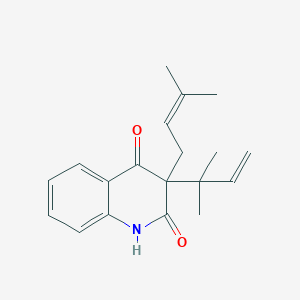

3-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C19H23NO2/c1-6-18(4,5)19(12-11-13(2)3)16(21)14-9-7-8-10-15(14)20-17(19)22/h6-11H,1,12H2,2-5H3,(H,20,22) |

InChI Key |

LAXFAGHIJVQGNK-UHFFFAOYSA-N |

SMILES |

CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)C(C)(C)C=C)C |

Canonical SMILES |

CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)C(C)(C)C=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Buchapine’s pharmacological profile is best contextualized against other quinoline/quinazoline alkaloids and synthetic antivirals. Below is a detailed analysis:

Table 1: Anti-HIV Activity of Buchapine and Comparable Compounds

Structural and Functional Insights:

Buchapine vs. AZT : While AZT has a lower IC₅₀ (1.04 μM vs. 2.99 μM), its CC₅₀ (24.0 μM) is significantly lower than Buchapine’s (55.9 μM), indicating broader safety margins for Buchapine .

Natural vs. Synthetic Derivatives: Buchapine’s TI (18.7) closely matches synthetic analogs like 3-(3-methylbut-2-enyl)-quinolin-2-ol (TI = 18.8), underscoring the feasibility of natural products as lead compounds for optimization .

Cross-Viral Activity : Unlike Pseudane IX, which is specific to HCV (IC₅₀ = 1.4 μg/mL), Buchapine’s activity is HIV-1-selective, highlighting structural determinants of target specificity .

Table 2: Broader Antiviral and Anti-Inflammatory Profiles

Critical Discussion of Research Findings

Advantages of Buchapine: Natural Product Scaffold: Its quinoline core enables interactions with viral enzymes or host receptors, a feature less prevalent in purely synthetic drugs . Resistance Mitigation: Buchapine’s novel mechanism (distinct from AZT’s reverse transcriptase inhibition) may circumvent clinical resistance issues .

Limitations and Challenges: Moderate Potency: Compared to Sandramycin (IC₅₀ = 0.85 μM), Buchapine’s higher IC₅₀ necessitates structural optimization for clinical relevance . Limited Bioavailability: Natural alkaloids often face pharmacokinetic hurdles; derivatives with improved solubility/stability are under investigation .

Future Directions: Analog Synthesis: highlights Buchapine-derived quinoline 2,4-diol analogs with TI exceeding AZT, suggesting promise for next-gen antivirals. Combination Therapies: Pairing Buchapine with latency-reversing agents could enhance efficacy in HIV reservoir eradication .

Preparation Methods

Early Synthetic Routes by Bellino and Venturella

The foundational synthesis of Buchapine was first reported by Bellino and Venturella in 1986. Their approach utilized a multi-step sequence starting with 3-methylbut-2-enol (prenol) and 4-hydroxyquinolin-2-one as key intermediates. The synthesis involved:

-

O-Alkylation : Prenol was reacted with 4-hydroxyquinolin-2-one under basic conditions (KCO) in a toluene/water biphasic system to introduce the 3-methylbut-2-enoxy group at the C-4 position.

-

C-Alkylation : A second equivalent of prenyl bromide was used to alkylate the C-3 position of the quinoline core, requiring elevated temperatures (110°C) and extended reaction times (24–48 hours).

-

Purification : The crude product was purified via flash column chromatography using silica gel 60H (63–200 μm particle size) with hexane/ethyl acetate gradients.

This method achieved Buchapine in 17–44% overall yield, limited by competing side reactions during the alkylation steps.

Polyphosphoric Acid-Mediated Cyclization

A modified route employed polyphosphoric acid (PPA) as a cyclizing agent to construct the quinoline core. Starting from bis-malonamide intermediates, PPA facilitated intramolecular cyclization at 120°C, yielding 4-hydroxyquinolin-2-one precursors. Subsequent alkylation steps mirrored Bellino and Venturella’s protocol but improved yields to 44–91% for critical intermediates.

Modern Catalytic Approaches

Transition Metal-Catalyzed Alkylation

Recent advances leverage transition metal catalysts to enhance regioselectivity. For example, Cu(I)Cl/KCO systems enable efficient C-3 dibenzylation of 4-hydroxyquinolin-2-ones, reducing reaction times to 2–5 hours. This method, adapted for Buchapine synthesis, utilizes prenyl bromides in acetonitrile at 80°C, achieving 68–85% yields for the final alkylation step.

Iridium-Catalyzed Transfer Hydrogenation

A 2021 study demonstrated iridium-catalyzed transfer hydrogenation for quinoline synthesis. Applied to Buchapine, this method involves:

-

Substrates : 2-Aminobenzyl alcohol and β-keto esters.

-

Conditions : [IrCp*Cl]/t-BuOK catalyst, isopropanol as hydrogen donor, 80°C.

This approach minimizes side reactions and operates under milder conditions compared to classical methods.

Regioselective Functionalization Strategies

Directed C–H Activation

Rhodium(III)-catalyzed C–H activation has been explored for late-stage diversification of Buchapine derivatives. Key steps include:

Reductive Amination

Sodium borohydride (NaBH) in ethyl acetate/ethanol (1:1) reduces imine intermediates generated from Buchapine and primary amines, enabling N-alkylated derivatives in 82–90% yields.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents/Catalysts | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Classical Alkylation | KCO, prenyl bromide | 17–44 | 110 | 24–48 |

| PPA Cyclization | Polyphosphoric acid | 44–91 | 120 | 6 |

| Cu(I)-Catalyzed | CuCl, KCO | 68–85 | 80 | 5 |

| Ir-Catalyzed | [IrCp*Cl], t-BuOK | 72–89 | 80 | 12 |

Mechanistic Insights

Q & A

Q. How to design experiments investigating Buchapine’s stability under physiological conditions?

- Answer : Simulate gastric/intestinal fluids (USP protocols) and monitor degradation via LC-MS/MS. Assess light/oxygen sensitivity using accelerated stability studies (ICH Q1A guidelines). For temperature dependence, apply Arrhenius kinetics to predict shelf-life .

Methodological Resources

- Data Contradiction Analysis : Apply triangulation (multiple methods/theories) and peer debriefing to minimize interpretive bias .

- Systematic Reviews : Follow PRISMA guidelines for transparent reporting. Use tools like Rayyan for screening and Covidence for data extraction .

- Ethical Compliance : Archive raw data in FAIR-aligned repositories (e.g., Zenodo) and disclose conflicts of interest per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.